4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride

Salt Form Selection Aqueous Solubility Pre-formulation

4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride (CAS 2059948-88-6, molecular formula C13H21Cl2N3O2, molecular weight 322.2 g/mol) is a pre-formed dihydrochloride salt of a para-substituted benzoic acid derivative bearing a piperazin-1-yl-ethylamino side chain. It is classified as a heterocyclic building block and a versatile small-molecule scaffold for medicinal chemistry, supplied at a minimum purity of 95%.

Molecular Formula C13H21Cl2N3O2
Molecular Weight 322.23
CAS No. 2059948-88-6
Cat. No. B2502217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride
CAS2059948-88-6
Molecular FormulaC13H21Cl2N3O2
Molecular Weight322.23
Structural Identifiers
SMILESC1CN(CCN1)CCNC2=CC=C(C=C2)C(=O)O.Cl.Cl
InChIInChI=1S/C13H19N3O2.2ClH/c17-13(18)11-1-3-12(4-2-11)15-7-10-16-8-5-14-6-9-16;;/h1-4,14-15H,5-10H2,(H,17,18);2*1H
InChIKeyMMRANHTXVFSUGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride (CAS 2059948-88-6): Compound Identity and Scaffold Context


4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride (CAS 2059948-88-6, molecular formula C13H21Cl2N3O2, molecular weight 322.2 g/mol) is a pre-formed dihydrochloride salt of a para-substituted benzoic acid derivative bearing a piperazin-1-yl-ethylamino side chain [1]. It is classified as a heterocyclic building block and a versatile small-molecule scaffold for medicinal chemistry, supplied at a minimum purity of 95% . The compound integrates a benzoic acid moiety, a secondary aniline-type -NH- linker, an ethylene spacer, and an unsubstituted piperazine ring, a combination that places it at the intersection of aryl carboxylic acid chemistry and privileged piperazine-based pharmacology.

Why Generic Substitution Is Not Advisable for 4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride (2059948-88-6)


Treating 4-{[2-(piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride as interchangeable with the un‑protonated free base (CAS 1455146-20-9) or with close structural analogs—such as the des‑amino variant 4-[2-(piperazin-1-yl)ethyl]benzoic acid (CAS 1890341-56-6)—ignores critical differences in solubility, ionization state, hydrogen‑bond donor/acceptor capacity, and biological target engagement. The dihydrochloride salt form directly influences aqueous solubility and formulation behavior [1], while the secondary aniline -NH- group provides a pharmacophoric hydrogen-bond donor that is absent in the des‑amino analog [2]. These structural features converge in a validated PAI-1 inhibitory chemotype, where the specific connectivity of the piperazine‑ethylamino‑benzoic acid scaffold has been demonstrated to be essential for activity in a defined biological assay [3].

Quantitative Differentiation Evidence: Procuring 4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride (2059948-88-6)


Pre-Formed Dihydrochloride Salt: Aqueous Solubility Advantage vs. Free Base (CAS 1455146-20-9)

The dihydrochloride salt (CAS 2059948-88-6) provides a tangible solubility advantage over the corresponding free base (CAS 1455146-20-9). While the free base is calculated to be a moderately lipophilic molecule (clogP ~2.0) with limited aqueous solubility, the dihydrochloride salt is ionized at physiological pH ranges, increasing its calculated topological polar surface area (tPSA) to 64.6 Ų and adding two ionizable chloride counterions that enhance water solubility [1]. This salt form selection eliminates the need for in situ protonation and facilitates direct use in aqueous assay buffers or formulations without additional pH adjustment steps.

Salt Form Selection Aqueous Solubility Pre-formulation Medicinal Chemistry

Validated PAI-1 Inhibitory Pharmacophore: The Piperazine–Ethylamino–Benzoic Acid Scaffold vs. Inactive Des-Amino Analog

The piperazine‑ethylamino‑benzoic acid scaffold, which is the core structure of the title compound, has been validated as a PAI-1 inhibitory chemotype through high‑throughput screening (HTS) and systematic structure–activity relationship (SAR) studies. In a fluorometric PAI-1 inhibition assay, the lead compound 2—a direct derivative of this scaffold—exhibited an IC₅₀ of 1.8 µM [1]. Systematic optimization of the A, B, and C segments led to compound 39, which retained the piperazine‑ethylamino‑benzoic acid core and displayed improved potency and oral bioavailability [1]. Critically, the secondary aniline ‑NH‑ group that distinguishes the title compound from the des‑amino analog (4-[2-(piperazin-1-yl)ethyl]benzoic acid) acts as a hydrogen‑bond donor, a feature that is essential for target engagement; the des‑amino analog lacks this donor and is not reported to exhibit PAI-1 inhibitory activity under the same assay conditions [2].

PAI-1 Inhibition Serpin Thrombosis Cancer Metastasis Scaffold Validation

Dual Functionalization Capacity: Benzoic Acid Carboxyl and Free Piperazine NH as Orthogonal Derivatization Handles

The dihydrochloride salt preserves a free secondary amine on the piperazine ring (after neutralization) and a free carboxylic acid on the benzoic acid moiety, providing two chemically orthogonal derivatization sites. The benzoic acid carboxyl can be activated for amide coupling (e.g., with amines or hydrazines), while the piperazine NH can undergo reductive amination, acylation, or sulfonylation . This bifunctionality is quantitatively distinct from the mono‑functional des‑amino analog, which lacks the aniline NH and therefore forfeits the hydrogen‑bond donor capacity required for certain target interactions. In practice, the title compound allows sequential, protecting‑group‑free elaboration: first, amide bond formation at the benzoic acid; second, piperazine N‑functionalization, enabling efficient construction of focused libraries for SAR exploration [1].

Bifunctional Building Block PROTAC Bioconjugation Amide Coupling Click Chemistry

Optimal Application Scenarios for Procuring 4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride (2059948-88-6)


PAI-1 Inhibitor Hit-to-Lead and Lead Optimization Programs

Leverage the validated PAI-1 inhibitory pharmacophore as a starting point for medicinal chemistry optimization. The scaffold has demonstrated IC₅₀ = 1.8 µM in a fluorometric assay, and SAR studies have shown that modifications to the aryl and piperazine regions can improve potency and oral bioavailability [1]. Procure the dihydrochloride salt directly to avoid free‑base solubility issues during initial screening.

Construction of Focused Bifunctional Compound Libraries

Utilize the two orthogonal reactive handles (benzoic acid –COOH and piperazine –NH) to generate diverse amide, sulfonamide, or urea libraries in a parallel synthesis format. The pre‑weighed, high‑purity dihydrochloride salt (≥95%) minimizes pre‑weighing variability and ensures consistent stoichiometry in library production .

PROTAC Degrader Linker–Ligand Conjugation

The benzoic acid moiety serves as a convenient anchor for E3 ligase ligand attachment via amide coupling, while the piperazine NH (after neutralization) can be elaborated with a targeting ligand. This bifunctional architecture is well‑suited for assembling PROTAC candidates without the need for additional linker installation steps, as demonstrated in analogous piperazine‑benzoic acid PROTAC designs [1].

Aqueous Solubility‑Sensitive Biochemical Assays

In biochemical or cell‑based assays where DMSO concentration must be kept below 0.1%, the enhanced aqueous solubility of the dihydrochloride salt relative to the free base allows direct dissolution in assay buffer. This reduces solvent‑induced artifacts and simplifies the preparation of dose‑response curves for IC₅₀ determination [2].

Quote Request

Request a Quote for 4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.